2-Methyl-1,3-benzoxazol-6-amine
Overview
Description
2-Methyl-1,3-benzoxazol-6-amine is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of benzoxazole, characterized by a benzene ring fused with an oxazole ring
Mechanism of Action
Mode of Action
It has been demonstrated to have anthelmintic activity, indicating it may interact with biological targets to inhibit the growth or survival of parasitic worms .
Biochemical Pathways
2-Methylbenzo[d]oxazol-6-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could potentially disrupt the normal functioning of the parasitic worms, leading to their death or inhibited growth .
Pharmacokinetics
It is suggested that further studies should be conducted to understand its bioavailability, pharmacokinetics, and absorption for future efficacy improvement .
Result of Action
The molecular and cellular effects of 2-Methylbenzo[d]oxazol-6-amine’s action include a significant reduction in the abundance of Trichinella spiralis in the digestive tract of infected mice . This suggests that the compound may have a detrimental effect on the survival or reproduction of these parasitic worms .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazol-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of certain genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain oxidoreductases, thereby affecting the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies . Its stability and activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell . Additionally, it can influence the levels of cofactors required for enzymatic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding to plasma proteins, affecting its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-benzoxazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl cyanide or dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K2CO3) and tert-butyl hydroperoxide (TBHP) as an oxidant, exposed to blue LED light, yields the desired benzoxazole derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Metal catalysts, such as copper iodide (CuI) or iron catalysts, are commonly used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and nanocatalysts, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various functionalized benzoxazole derivatives .
Scientific Research Applications
2-Methyl-1,3-benzoxazol-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the methyl group at the 2-position.
2-Methylbenzoxazole: Similar but lacks the amine group at the 6-position.
Benzoxazole: The parent compound without any substituents.
Uniqueness
2-Methyl-1,3-benzoxazol-6-amine is unique due to the presence of both the methyl group at the 2-position and the amine group at the 6-position. This combination enhances its chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHTUFOCRUBQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343558 | |
Record name | 2-Methyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-60-8 | |
Record name | 2-Methyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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